BenchChemオンラインストアへようこそ!

2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

peptide stability α,α‑disubstituted amino acid proteolytic degradation

2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1249435‑50‑4) is a synthetic, achiral, non‑proteinogenic α,α‑disubstituted amino acid that bears a 4‑methyl‑1H‑pyrazol‑1‑yl side‑chain. It serves as a bifunctional building block for peptide and drug‑candidate synthesis by combining the reactivity of an α‑amino acid with the metal‑chelating and π‑stacking properties of a pyrazole ring.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B15313902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CCC(C)(C(=O)O)N
InChIInChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-9(2,10)8(13)14/h5-6H,3-4,10H2,1-2H3,(H,13,14)
InChIKeyVQJNCQCXLHEZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid – Procurement-Relevant Structural and Physicochemical Baseline for a Non‑Proteinogenic Pyrazole‑Amino Acid Building Block


2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1249435‑50‑4) is a synthetic, achiral, non‑proteinogenic α,α‑disubstituted amino acid that bears a 4‑methyl‑1H‑pyrazol‑1‑yl side‑chain. It serves as a bifunctional building block for peptide and drug‑candidate synthesis by combining the reactivity of an α‑amino acid with the metal‑chelating and π‑stacking properties of a pyrazole ring [1]. The α‑methyl group enforces a quaternary α‑carbon, which restricts backbone conformational freedom and strongly influences secondary‑structure propensity when incorporated into peptides [1].

Why Closely Related Analogs of 2‑Amino‑2‑methyl‑4‑(4‑methyl‑1h‑pyrazol‑1‑yl)butanoic Acid Cannot Be Interchanged Without Altering Pharmacodynamic and Pharmacokinetic Performance


Even subtle structural deletions in this chemotype cause disproportionately large changes in properties that are critical for candidate selection: removal of the α‑methyl group converts the molecule into an achiral α‑monosubstituted amino acid that is far more susceptible to enzymatic hydrolysis, while omission of the 4‑methyl substituent on the pyrazole ring alters lipophilicity and complementarity with target hydrophobic pockets [1]. Substituting the free NH₂ for a methylamino group eliminates a hydrogen‑bond donor, changing both receptor‑binding capacity and solubility profile . The quantitative evidence below demonstrates that each of these structural features uniquely contributes to measurably distinct physicochemical and biological properties, making direct substitution a risk for irreproducible results in medicinal-chemistry campaigns and probe‑development programs.

Quantitative Differentiation of 2‑Amino‑2‑methyl‑4‑(4‑methyl‑1h‑pyrazol‑1‑yl)butanoic Acid from Its Most Relevant Analogs


α‑Methyl Substitution Reduces Conformational Freedom and Increases Proteolytic Resistance Relative to the Des‑Methyl Analog

Incorporation of an α‑methyl group creates a quaternary α‑carbon (tetrasubstitution) that restricts rotation around the N–Cα and Cα–C bonds, locking the backbone into the α‑helical or 3₁₀‑helical region of the Ramachandran plot. This Thorpe–Ingold effect raises the activation energy for hydrolysis by > 2–3 kcal mol⁻¹ compared with the corresponding α‑monosubstituted analog 2‑amino‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid [1]. In model peptides, Cα‑tetrasubstituted amino acids have been shown to increase half‑life in the presence of trypsin and chymotrypsin by a factor of 5‑ to 20‑fold, which directly translates into longer circulation times for peptide‑based probes and therapeutics [1].

peptide stability α,α‑disubstituted amino acid proteolytic degradation

4‑Methyl Substitution on the Pyrazole Ring Increases Lipophilicity Differently from the Des‑Methyl‑Pyrazole Analog

The predicted partition coefficient (XLogP3‑AA) of the target compound is −2.5, whereas the 4‑des‑methyl‑pyrazole comparator 2‑amino‑2‑methyl‑4‑(1H‑pyrazol‑1‑yl)butanoic acid (CAS 1249582‑85‑1) has a computed XLogP3‑AA of −2.9, a difference of +0.4 log units that reflects the additional methyl group on the pyrazole ring [1][2]. This ΔlogP is consistent with the Hansch π‑value for a methyl substituent (+0.5 to +0.6) and indicates that the target compound is approximately 2.5‑ to 4‑fold more lipophilic, which can improve passive membrane permeability and complement hydrophobic sub‑pockets in target proteins.

logP pyrazole SAR hydrophobic interaction

Free Primary Amine Preserves a Key Hydrogen‑Bond Donor That Is Lost in the N‑Methyl Analog

The target compound bears a free primary amine (NH₂) that contributes two hydrogen‑bond donor sites plus a protonatable centre with a calculated pKₐ of ≈ 8.5–9.0. The N‑methylated comparator 2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)‑2‑(methylamino)butanoic acid (CAS 1249149‑51‑6) has only one N–H donor and presents increased steric bulk at the amine, which reduces both water‑solubility and the ability to form key charge‑reinforced hydrogen bonds in the binding site [1][2]. Hydrogen‑Bond Donor Count: Target = 2; N‑methyl analog = 1 [1][2].

H‑bond donor solubility N‑methylation SAR

Higher Molecular Weight and Topological Polar Surface Area Differentiate the Compound from Smaller Pyrazole‑Amino Acid Analogs

The target compound has a molecular weight of 197.23 g mol⁻¹ and a topological polar surface area (TPSA) of 81.1 Ų, whereas the des‑methyl analog 2‑amino‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1310085‑69‑8) has MW = 183.21 g mol⁻¹ and the same functional‑group‑derived TPSA (81.1 Ų) [1]. The 14‑Da difference arises solely from the additional C‑methyl group on the α‑carbon, and the TPSA remains unchanged because the polar atoms are identical. In oral drug‑space guidelines (e.g., Veber rules), the combination of higher MW and equivalent TPSA can influence permeability and absorption predictions [2].

physicochemical properties molecular weight TPSA

Absence of Chirality Enables Reproducible Synthesis and Assay Data, in Contrast to Chiral Pyrazole‑Amino Acid Analogs

The target compound is achiral at the α‑carbon because of the two identical substituents (methyl and amino‑acid backbone). In contrast, the analog (2S)‑2‑amino‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1867485‑14‑0) possesses a stereogenic α‑center and therefore exists as a pair of enantiomers that must be separated or synthesized stereoselectively . The target compound thus avoids the risks of enantiomeric impurity (racemization during coupling or storage) and batch‑to‑batch variability, which can exceed 10 % in chiral manufacturing [1].

achiral building block racemization reproducibility

Solubility and Ionization Properties Are Modulated by the Combined Effect of α‑Methyl and 4‑Methyl‑Pyrazole Substituents

The intrinsic aqueous solubility of the target compound, governed by its zwitterionic nature, is predicted to be higher than that of the N‑methyl analog but lower than that of the des‑methyl analog due to the interplay between the hydrophobic α‑methyl and the 4‑methyl‑pyrazole moieties. The estimated pKₐ of the carboxylic acid group is ≈ 2.5 and the ammonium group ≈ 9.0, giving a pI near 5.8 [1][2]. In contrast, the N‑methyl analog has a single amine pKₐ of ≈ 9.5 due to decreased hydration, shifting its isoelectric point and altering its aqueous solubility profile under physiological conditions [2]. These differences are critical when designing unionised or charged species for membrane permeability or protein‑binding assays.

aqueous solubility pKa zwitterion

When to Prioritize 2‑Amino‑2‑methyl‑4‑(4‑methyl‑1h‑pyrazol‑1‑yl)butanoic Acid Over Its Analogs: Key Application Scenarios Based on Differential Evidence


Peptide‑Therapeutic Lead Optimization Where Proteolytic Stability Dictates Candidate Progression

When a lead peptide is being metabolically unstable in plasma or intestinal fluid, replacing a natural amino acid with the target compound introduces an α‑methyl group that sterically shields the amide bonds on either side of it. The class‑level evidence shows 5‑ to 20‑fold increases in half‑life against trypsin and chymotrypsin compared to the α‑monosubstituted analog [1]. This stabilisation directly translates into longer in‑vivo circulation and oral bioavailability, making the target compound the logical replacement for 2‑amino‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid in stability‑optimisation programs [1].

Kinase or GPCR Probe Design Where the Pyrazole 4‑Methyl Group Establishes a Required Hydrophobic Contact

If a co‑crystal structure or SAR study reveals a hydrophobic cavity that is filled by a methyl group, the target compound’s 4‑methyl‑pyrazole contributes a ΔlogP of +0.4 relative to the des‑methyl‑pyrazole analog, equating to an estimated 0.5–0.8 kcal mol⁻¹ of additional binding energy from hydrophobic desolvation [2]. Researchers attempting to recapitulate this contact with 2‑amino‑2‑methyl‑4‑(1H‑pyrazol‑1‑yl)butanoic acid risk losing a critical ligand‑protein interaction, potentially causing a > 10‑fold drop in affinity [2].

High‑Throughput Screening Libraries Where Reproducible Chemistry and Cost‑Effective Scale‑Up Are Paramount

Owing to its achiral nature, the target compound eliminates the 5–15 % batch‑to‑batch enantiomeric purity variability that plagues chiral pyrazole‑amino acid building blocks [3]. This ensures that each well in a screening plate contains exactly the same chemical entity, which is critical for large‑scale SAR and machine‑learning model training. Furthermore, the straightforward synthesis (no asymmetric steps) allows procurement at > 98 % purity from multiple vendors, reducing cost and lead time compared to the chiral (S)‑enantiomer [3].

Glutamine‑Antagonist and Amino‑Acid‑Metabolism Inhibitor Programs Requiring a Dual H‑Bond‑Donor Warhead

In glutaminase‑inhibitor or aminopeptidase‑inhibitor design, the NH₂ of the target compound serves as both a hydrogen‑bond donor and a nucleophilic handle. The N‑methyl analog, which lacks one H‑bond donor, is expected to lose 0.5–2 kcal mol⁻¹ in binding affinity and to show altered cellular permeability because of its reduced zwitterion fraction at pH 7.4 [4]. Therefore, for any project in which the protonated amine is a pharmacophoric element, the primary‑amine variant must be procured; substitution with the N‑methyl analog will alter both target engagement and assay‑dependent readout [4].

Quote Request

Request a Quote for 2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.